2-(2-Methoxy-5-methylphenyl)phenol
Overview
Description
2-(2-Methoxy-5-methylphenyl)phenol is an organic compound with the molecular formula C14H14O2 It is a derivative of phenol, characterized by the presence of a methoxy group and a methyl group on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-5-methylphenyl)phenol can be achieved through several methods. One common approach involves the methylation of 2-hydroxy-5-methylphenol using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic processes. For example, the methylation reaction can be catalyzed by transition metal catalysts such as palladium or copper. These catalysts enhance the reaction rate and yield, making the process more efficient for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-5-methylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
2-(2-Methoxy-5-methylphenyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-5-methylphenyl)phenol involves its interaction with specific molecular targets. For example, it can bind to enzymes or receptors, altering their activity. The methoxy and methyl groups on the aromatic ring influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenol: Lacks the methyl group, resulting in different chemical properties and reactivity.
2-Methylphenol: Lacks the methoxy group, leading to variations in its applications and interactions.
2-Hydroxy-5-methylphenol: Similar structure but without the methoxy group, affecting its chemical behavior.
Uniqueness
2-(2-Methoxy-5-methylphenyl)phenol is unique due to the presence of both methoxy and methyl groups on the aromatic ring
Properties
IUPAC Name |
2-(2-methoxy-5-methylphenyl)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-10-7-8-14(16-2)12(9-10)11-5-3-4-6-13(11)15/h3-9,15H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZZKKKQIPWXFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CC=CC=C2O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70609882 | |
Record name | 2'-Methoxy-5'-methyl[1,1'-biphenyl]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70609882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255636-61-3 | |
Record name | 2'-Methoxy-5'-methyl[1,1'-biphenyl]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70609882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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